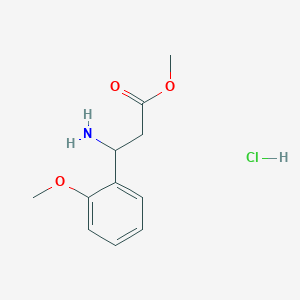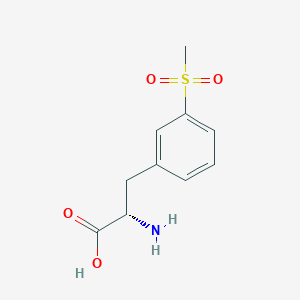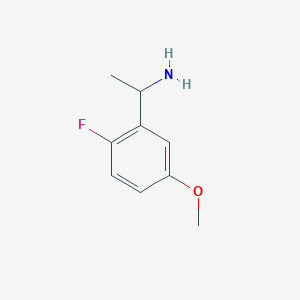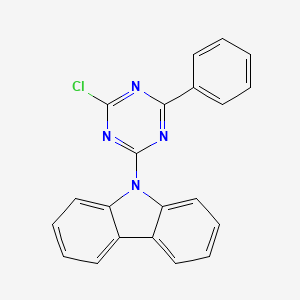
9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole, also known as CPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Carbazole Alkaloids and Their Antioxidant Activities
Carbazole alkaloids, structurally related to 9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole, have been studied for their synthesis and antioxidant activities. The synthesis of various carbazole alkaloids and their derivatives reveals the importance of the carbazole core in mediating antioxidant effects. These compounds demonstrate significant antioxidant activity in assays such as DPPH and ABTS+ radical scavenging, suggesting their potential as novel antioxidants (Hieda, 2017).
Synthesis of Carbazoles from Indoles
Research on the synthesis of carbazoles from indoles, involving transition-metal catalyzed C-H functionalization among other methods, highlights the synthetic flexibility and the pharmacological significance of carbazole derivatives. This research underpins the chemical versatility of carbazoles, which could be extended to compounds like this compound, opening avenues for novel applications in pharmaceuticals and functional materials (Aggarwal, Sushmita, & Verma, 2019).
Triazine Compounds in Medicinal Chemistry
Triazine compounds, sharing the triazine core with the chemical , have a broad spectrum of biological activities. They have been extensively studied for their antibacterial, antifungal, anticancer, antiviral, and antimalarial properties, among others. This wide range of pharmacological activities associated with triazine derivatives suggests that this compound could also possess significant biological relevance, making it an interesting subject for future drug development research (Verma, Sinha, & Bansal, 2019).
Applications in Optoelectronic Materials
Compounds containing carbazole units, especially those with donor-acceptor structures, are of great interest in the field of optoelectronics. The carbazole moiety, due to its unique photophysical properties, finds applications in organic light emitting diodes (OLEDs), photovoltaic cells, and as host materials for phosphorescent OLEDs. This suggests that derivatives like this compound could potentially be explored for their utility in developing advanced optoelectronic materials (Ledwon, 2019).
Propriétés
IUPAC Name |
9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4/c22-20-23-19(14-8-2-1-3-9-14)24-21(25-20)26-17-12-6-4-10-15(17)16-11-5-7-13-18(16)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHNZNBRECXPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)
![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)



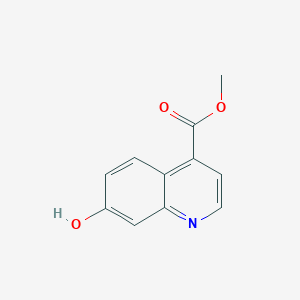
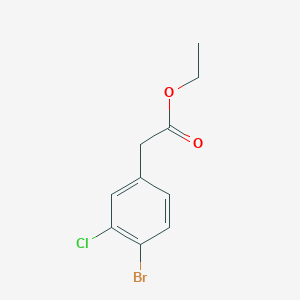
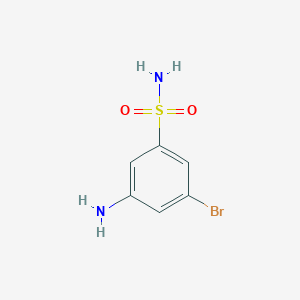
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)
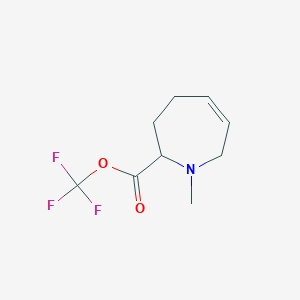
![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)
